Regioselective Suzuki Arylation: C-4 Bromine Selectivity
The seminal study by Sotelo and Raviña (Synlett, 2002) demonstrated that 4-bromo-6-chloro-3-phenylpyridazine undergoes Suzuki–Miyaura cross-coupling with complete regioselectivity at the C-4 bromine position, leaving the C-6 chlorine completely intact . This selectivity does not require the presence of an iodine atom to create a reactivity differential, as is necessary in 3-chloro-6-iodopyridazine-based strategies [1]. Furthermore, the chloropyridazine moiety remaining after C-4 arylation serves as a masked carbonyl equivalent for downstream conversion to 3(2H)-pyridazinones, adding synthetic versatility beyond simpler haloarene building blocks . The Sciencedirect review on Suzuki coupling explicitly highlights this compound as evidence that selectivity can be achieved between bromine and chlorine without iodine, referencing it as Equation 34 [1].
| Evidence Dimension | Regioselectivity of Pd-catalyzed Suzuki–Miyaura monoarylation on a dihalogenated pyridazine scaffold |
|---|---|
| Target Compound Data | Complete selectivity for C-4 (Br) over C-6 (Cl); the C-6 chlorine remains unreacted and available for subsequent transformations |
| Comparator Or Baseline | 3,6-Dichloropyridazine: 7:3 mixture of mono- to diphenylated products under classical Suzuki conditions (poor selectivity) [1]. 3-Chloro-6-iodopyridazine: Requires iodine to achieve selectivity (I > Br >> Cl reactivity order), necessitating an additional synthetic step to install iodine [1]. |
| Quantified Difference | Target compound: ~100% C-4 selectivity (complete selectivity). Comparator (3,6-dichloropyridazine): ~70% mono-arylation selectivity (30% diarylation byproduct). Comparator (3-chloro-6-iodopyridazine): Requires I/Cl pairing, adding synthetic complexity. |
| Conditions | Suzuki–Miyaura cross-coupling: Pd(PPh₃)₄ catalyst, arylboronic acids, standard Suzuki conditions (Synlett 2002, 223–226) . |
Why This Matters
Complete regioselectivity eliminates chromatographic separation of regioisomeric byproducts, reducing purification costs and improving synthetic throughput in medicinal chemistry libraries—a critical factor when procuring a building block for parallel synthesis.
- [1] Science of Synthesis. Suzuki Coupling – Section 8.01.7.15.2(iv): Suzuki reaction on halopyridazines. Sciencedirect Topics. Accessed 2026. View Source
